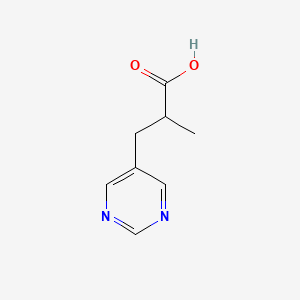

Ácido 2-metil-3-(pirimidin-5-il)propanoico

Descripción general

Descripción

“2-Methyl-3-(pyrimidin-5-yl)propanoic acid” is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular weight of 166.18 g/mol and its molecular formula is C8H10N2O2 .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. One method involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid . Another approach involves a copper-catalyzed cyclization of ketones with nitriles . An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .

Molecular Structure Analysis

The molecular structure of “2-Methyl-3-(pyrimidin-5-yl)propanoic acid” can be represented by the InChI code: 1S/C8H10N2O2/c1-6(8(11)12)5-7-9-3-2-4-10-7/h2-4,6H,5H2,1H3,(H,11,12) .

Chemical Reactions Analysis

The reaction of substituted 2-mercaptopyrimidin-5-ylpropanoic acid with 1,2-benzenediamine in polyphosphoric acid in the presence of an equimolar amount of ZnCl2 proceeds by a tandem mechanism with the formation of 4-methyl-5,6-dihydrobenzo .

Physical and Chemical Properties Analysis

The compound is a crystalline solid . It is soluble in DMF, DMSO, and Ethanol at 30 mg/ml, and in PBS (pH 7.2) at 10 mg/ml . The compound has a λmax at 205 and 249 nm .

Aplicaciones Científicas De Investigación

Síntesis farmacéutica

Ácido 2-metil-3-(pirimidin-5-il)propanoico: es un intermedio sintético valioso en química farmacéutica. Se utiliza en la síntesis de varios derivados de pirimidina, que son integrales para una amplia gama de fármacos dirigidos a diferentes enfermedades. Por ejemplo, los derivados de pirimidina se han explorado por su potencial como agentes antihipertensivos . El motivo estructural del compuesto también se encuentra en ciertos agentes antivirales y anticancerígenos, lo que destaca su importancia en el desarrollo de fármacos.

Ciencia de materiales

En ciencia de materiales, este compuesto se ha utilizado para modificar la estructura de marcos metal-orgánicos porosos (MOFs). La investigación indica que la incorporación de unidades de pirimidina puede mejorar la estabilidad y la funcionalidad de los MOF. Estos materiales tienen aplicaciones en almacenamiento de gas, tecnologías de separación y catálisis . El grupo pirimidinilo contribuye a la rigidez y el potencial de interacciones específicas dentro del marco.

Agricultura

Si bien las aplicaciones directas en la agricultura no están ampliamente documentadas, el papel del This compound como intermedio sintético podría contribuir al desarrollo de nuevos agroquímicos. Se sabe que los derivados de pirimidina poseen propiedades herbicidas y fungicidas, y su exploración adicional podría conducir a nuevas soluciones para la protección de los cultivos .

Ciencia ambiental

Las aplicaciones ambientales de este compuesto están relacionadas principalmente con su papel en la síntesis de productos químicos que podrían utilizarse en procesos de remediación ambiental. Por ejemplo, los compuestos basados en pirimidina pueden estar involucrados en la degradación de contaminantes o la captura de metales pesados de fuentes de suelo y agua .

Bioquímica

En bioquímica, el This compound se puede utilizar para estudiar las interacciones enzima-sustrato, especialmente en sistemas donde el metabolismo de la pirimidina es de interés. Puede servir como un bloque de construcción para compuestos bioquímicos más complejos que se utilizan en ensayos metabólicos y pruebas de diagnóstico .

Farmacología

La importancia farmacológica del This compound radica en su potencial para ser un precursor de ingredientes farmacéuticos activos (API). Su núcleo de pirimidina es un elemento común en varios API, y su manipulación a través de varias reacciones químicas puede conducir al desarrollo de nuevos medicamentos con perfiles mejorados de eficacia y seguridad .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that pyrimidine derivatives have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that pyrimidine derivatives can interact with their targets and cause various changes . For instance, they can inhibit certain enzymes or modulate the activity of various receptors, leading to a range of biological effects .

Biochemical Pathways

Pyrimidine derivatives are known to influence a variety of biochemical pathways due to their broad biological activities . These can include pathways related to inflammation, viral replication, cancer progression, and more .

Result of Action

Given the broad biological activities of pyrimidine derivatives, the compound could potentially have a range of effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

2-Methyl-3-(pyrimidin-5-yl)propanoic acid plays a role in biochemical reactions as a synthetic intermediate. It interacts with various enzymes and proteins, facilitating the synthesis of more complex molecules. For instance, it can be used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the production of desired products.

Cellular Effects

2-Methyl-3-(pyrimidin-5-yl)propanoic acid influences cellular processes by interacting with cell signaling pathways and gene expression mechanisms. It can modulate the activity of specific enzymes, thereby affecting cellular metabolism. For example, its interaction with enzymes involved in nucleotide synthesis can impact DNA replication and repair processes . This compound may also affect cell proliferation and apoptosis, depending on the concentration and cellular context.

Molecular Mechanism

The molecular mechanism of 2-Methyl-3-(pyrimidin-5-yl)propanoic acid involves its binding to specific biomolecules, leading to enzyme inhibition or activation. This compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, altering their conformation and activity . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-3-(pyrimidin-5-yl)propanoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of 2-Methyl-3-(pyrimidin-5-yl)propanoic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects are often observed, where a certain concentration is required to elicit a noticeable biological response.

Metabolic Pathways

2-Methyl-3-(pyrimidin-5-yl)propanoic acid is involved in various metabolic pathways, particularly those related to nucleotide synthesis and degradation. It interacts with enzymes such as nucleotidases and kinases, influencing the levels of nucleotides and their derivatives . These interactions can affect metabolic flux and the overall balance of metabolites within the cell.

Transport and Distribution

Within cells and tissues, 2-Methyl-3-(pyrimidin-5-yl)propanoic acid is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization to specific cellular compartments . The compound’s distribution can impact its effectiveness and the extent of its biological effects.

Subcellular Localization

The subcellular localization of 2-Methyl-3-(pyrimidin-5-yl)propanoic acid is influenced by targeting signals and post-translational modifications. It may be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular processes . The localization of this compound can also affect its activity and function, as it interacts with different biomolecules within various cellular compartments.

Propiedades

IUPAC Name |

2-methyl-3-pyrimidin-5-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(8(11)12)2-7-3-9-5-10-4-7/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQJMQUEJOTDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

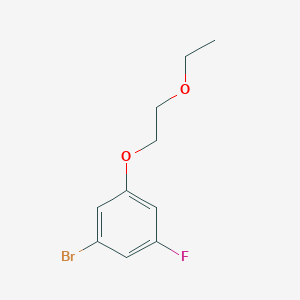

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

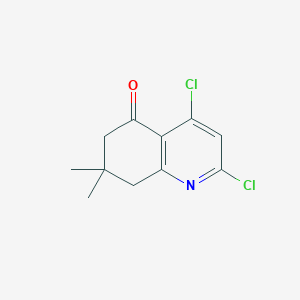

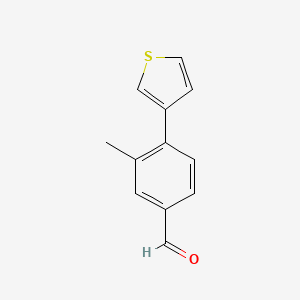

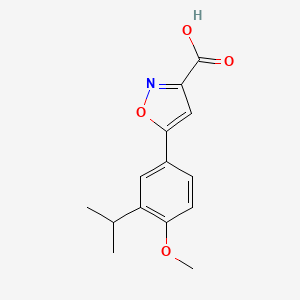

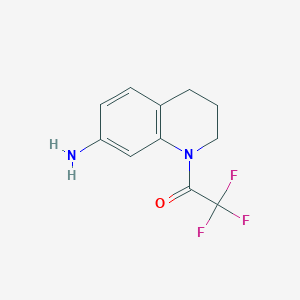

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Pyrimidinediamine, 6-chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-](/img/structure/B1405899.png)